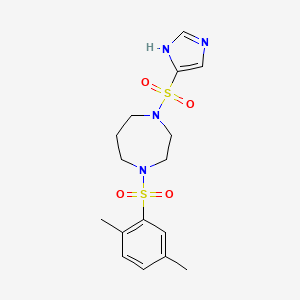

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

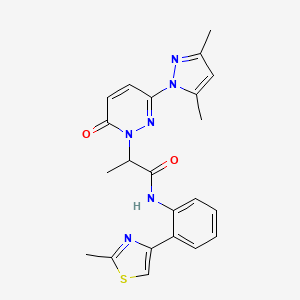

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane, also known as IDDP, is a small molecule compound that has been widely used in scientific research. IDDP belongs to the class of diazepane sulfonamides and has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

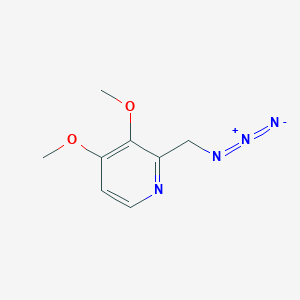

Diazo Transfer Reagents

Imidazole sulfonyl azides, including compounds similar to the query compound, are significant in synthetic chemistry for diazo-transfer reactions. These reactions are crucial for converting primary amines to azides, an essential step in synthesizing various nitrogen-containing compounds. For example, the stability and safety of imidazole-1-sulfonyl azide hydrogen sulfate make it a preferred reagent for such transformations, highlighting the importance of imidazole sulfonyl derivatives in synthesizing azides and related nitrogenous compounds (Potter et al., 2016).

Multicomponent Reactions

Research on 1-sulfonyl 1,4-diazepan-5-ones and their synthesis through multicomponent reactions followed by intramolecular nucleophilic substitution demonstrates the versatility of sulfonyl-diazepane derivatives in creating complex nitrogen-containing rings. These methodologies could be relevant for exploring the synthetic potential of the query compound, offering pathways to diverse molecular scaffolds (Banfi et al., 2007).

Modification of Biomolecules

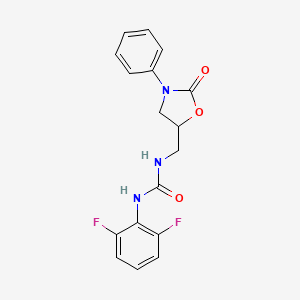

The ability to introduce sulfonyl and imidazole groups into biomolecules, as demonstrated by the synthesis and application of dansyl derivatives for modifying histidine and tyrosine residues, underscores the potential biomedical applications of compounds like the query compound. These modifications can be crucial for studying protein function and developing novel bioconjugates (Buchta & Fridkin, 1985).

Luminescence Sensing

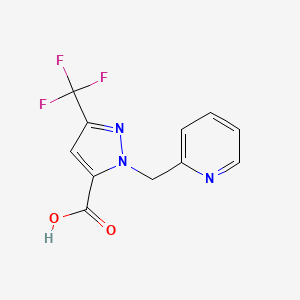

Dimethylphenyl imidazole derivatives have been studied for their luminescence properties, particularly in the context of lanthanide(III)-organic frameworks. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating the potential of imidazole sulfonyl compounds in developing fluorescence sensors for specific chemicals (Shi et al., 2015).

Catalysis and Synthesis

The catalytic applications of imidazole-based compounds, such as in the synthesis of substituted imidazoles under solvent-free conditions, highlight the role of these compounds in facilitating chemical transformations. Such research points to the potential utility of the query compound in catalysis or as a building block in organic synthesis (Rahman et al., 2012).

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-13-4-5-14(2)15(10-13)25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROHTGOPKUDWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)

![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)

![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)

![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)

![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)